- Molecular mechanism of ATP versus GTP selectivity of adenylate kinaseProceedings of the National Academy of Sciences of the United States of America, 2018, 115(12), 3012-3017,
Cas no 89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine)

89521-55-1 structure
Nombre del producto:3-(Benzyloxy)benzene-1,2-diamine
Número CAS:89521-55-1
MF:C13H14N2O
Megavatios:214.263062953949
MDL:MFCD24646615
CID:597773
3-(Benzyloxy)benzene-1,2-diamine Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Benzyloxy)benzene-1,2-diamine
- 3-phenylmethoxybenzene-1,2-diamine
- AK145408
- 1,2-Benzenediamine, 3-(phenylmethoxy)-
- O-benzyl-2,3-diaminophenol
- 3-benzyloxy-1,2-diaminobenzene
- NSGSUVJJLZZPPY-UHFFFAOYSA-N
- FCH1963171
- AX8283465
- ST24041541
- 3-(Phenylmethoxy)-1,2-benzenediamine (ACI)
-
- MDL: MFCD24646615
- Renchi: 1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2
- Clave inchi: NSGSUVJJLZZPPY-UHFFFAOYSA-N
- Sonrisas: O(CC1C=CC=CC=1)C1C(N)=C(N)C=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 204
- Superficie del Polo topológico: 61.3
- Xlogp3: 2
3-(Benzyloxy)benzene-1,2-diamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE236-50mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 50mg |
170.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068381-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 97% | 100mg |
¥169.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B88750-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 100mg |
¥64.0 | 2023-09-08 | |
Chemenu | CM126122-1g |
3-(benzyloxy)benzene-1,2-diamine |
89521-55-1 | 95+% | 1g |
$337 | 2021-06-17 | |
Ambeed | A371497-250mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 250mg |
$26.0 | 2024-04-16 | |
abcr | AB441819-100mg |
3-(Benzyloxy)benzene-1,2-diamine; . |
89521-55-1 | 100mg |
€116.90 | 2025-02-14 | ||
abcr | AB441819-250mg |
3-(Benzyloxy)benzene-1,2-diamine; . |
89521-55-1 | 250mg |
€186.60 | 2025-02-14 | ||
Ambeed | A371497-5g |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 5g |
$448.0 | 2024-04-16 | |
1PlusChem | 1P0040BF-100mg |
3-(Benzyloxy)benzene-1,2-diamine |
89521-55-1 | 98% | 100mg |
$16.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1223777-10g |
3-(benzyloxy)benzene-1,2-diamine |
89521-55-1 | 95% | 10g |
$1150 | 2025-02-28 |
3-(Benzyloxy)benzene-1,2-diamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ; overnight, rt → 80 °C; 80 °C → 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Referencia
- Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activityJournal of Medicinal Chemistry, 1987, 30(12), 2216-21,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: Potassium bicarbonate , Potassium carbonate
Referencia
- Synthesis of the metabolites of oxapadol, a new nonnarcotic analgesic agentJournal of Heterocyclic Chemistry, 1983, 20(6), 1525-32,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 5 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referencia
- Exploration of SAR for novel 2-benzylbenzimidazole analogs as inhibitor of transcription factor NF-κBArchives of Pharmacal Research, 2017, 40(4), 469-479,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C
Referencia
- Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1ChemMedChem, 2011, 6(2), 302-308,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 10 min, 140 °C
Referencia
- Fragment-Based Drug Discovery of Inhibitors of Phosphopantetheine Adenylyltransferase from Gram-Negative BacteriaJournal of Medicinal Chemistry, 2018, 61(8), 3309-3324,
3-(Benzyloxy)benzene-1,2-diamine Raw materials
3-(Benzyloxy)benzene-1,2-diamine Preparation Products
3-(Benzyloxy)benzene-1,2-diamine Literatura relevante
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
89521-55-1 (3-(Benzyloxy)benzene-1,2-diamine) Productos relacionados
- 20012-63-9(2-(benzyloxy)aniline)
- 946719-23-9(4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine)
- 1332589-82-8(S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate)
- 921819-10-5(N-4-({4-(dimethylamino)phenylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)
- 1251710-93-6(2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide)
- 2138087-71-3(2,2-difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid)
- 941954-78-5(N-{3-methyl-4-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoylphenyl}acetamide)
- 1956376-64-9(Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate)
- 831246-35-6(1-(4-ethoxyphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)
- 2138389-89-4(tert-butyl cis-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89521-55-1)3-(Benzyloxy)benzene-1,2-diamine

Pureza:99%
Cantidad:5g
Precio ($):403.0